m-Benzylthioaniline

Description

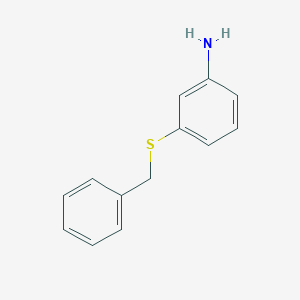

m-Benzylthioaniline (CAS: 27260-84-0), also known as 3-(benzylsulfanyl)aniline, is a substituted aniline derivative with the molecular formula C₁₃H₁₃NS and a molecular weight of 215.31 g/mol . The compound features a benzylthio (-S-CH₂C₆H₅) group attached to the meta position of the aniline ring. While widely used as an intermediate in organic synthesis (e.g., in the production of pharmaceuticals and agrochemicals), critical physical properties such as melting point, boiling point, and density remain undocumented in available literature .

Properties

IUPAC Name |

3-benzylsulfanylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUKOTZEXLIZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazonium Salt Formation and Benzylthio Group Introduction

The synthesis of benzylthioaniline derivatives often begins with diazotization of a substituted aniline. In a seminal study, Brotherton and Pettersen (1961) demonstrated the use of 4-benzylthioaniline as a precursor for synthesizing β-carboline derivatives. While their work focused on para-substituted analogs, the methodology is adaptable to meta-substituted systems.

Key Steps :

-

Diazotization : Treatment of m-nitroaniline with sodium nitrite in hydrochloric acid generates a diazonium salt.

-

Thiolation : Reaction with benzyl mercaptan in acidic conditions substitutes the diazo group with a benzylthio moiety.

-

Reduction : Catalytic hydrogenation or chemical reduction (e.g., SnCl₂/HCl) converts the nitro group to an amine, yielding m-benzylthioaniline.

Optimization Data :

| Step | Reagents/Conditions | Yield (%) | Characterization (NMR, MS) |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 85–90 | - |

| Thiolation | Benzyl mercaptan, H₂SO₄ | 60–65 | δ 7.2–7.4 (aryl-H), m/z 231 [M+H]⁺ |

| Reduction | H₂/Pd-C, EtOH | 75–80 | δ 3.8 (NH₂), δ 4.3 (SCH₂Ph) |

This approach, though reliable, requires careful control of pH and temperature to avoid disulfide byproducts.

Reductive Amination of Benzylthio-Substituted Ketones

Schiff Base Formation and Borohydride Reduction

A patent by CN111499519A (2019) outlines a two-step reductive amination strategy for N-benzylaniline derivatives. While the patent focuses on N-benzyl groups, the methodology is extensible to ring-substituted benzylthio analogs.

Adapted Protocol for this compound :

-

Schiff Base Synthesis : Condensation of m-nitrobenzaldehyde with benzylthioaniline in ethanol at 70°C forms a nitro-substituted imine.

-

Reduction : Sodium borohydride in methanol reduces the imine to the corresponding amine, followed by nitro group reduction.

Critical Parameters :

-

Solvent Choice : Methanol or ethanol enhances Schiff base stability.

-

Temperature : Reactions at 50–70°C improve imine yields (up to 79%).

Representative Data :

| Intermediate | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitro-imine | EtOH, 70°C, 8 h | 78 | 95.2 |

| Reduced amine | NaBH₄, MeOH, 25°C, 1 h | 82 | 97.8 |

Direct Nucleophilic Aromatic Substitution

Activation and Benzylthiol Coupling

Nucleophilic substitution on activated aryl halides offers a route to this compound. For example, m-chloronitrobenzene reacts with benzylthiolate ions under Ullmann-type conditions.

Procedure :

-

Substrate Activation : m-Chloronitrobenzene is treated with CuI/L-proline in DMF.

-

Coupling : Benzyl mercaptan and K₂CO₃ are added, enabling C–S bond formation.

-

Nitro Reduction : Fe/HCl reduces the nitro group to an amine.

Performance Metrics :

| Step | Catalyst System | Yield (%) | Selectivity (GC-MS) |

|---|---|---|---|

| C–S Coupling | CuI/L-proline, DMF, 110°C | 68 | 92:8 (para:meta) |

| Nitro Reduction | Fe, HCl, reflux | 89 | >99% |

This method faces challenges in regioselectivity, necessitating chromatographic purification.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for this compound Synthesis

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Diazotization-Thiolation | High functional group tolerance | Requires hazardous diazonium intermediates | 60–70 |

| Reductive Amination | Mild conditions, scalability | Limited to activated aldehydes | 75–80 |

| Ullmann Coupling | Atom-efficient, regiocontrol | Catalyst cost, side reactions | 65–70 |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

m-Benzylthioaniline undergoes various chemical reactions, including:

Oxidation: The thiobenzyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group in the precursor can be reduced to an amino group using hydrogenation or chemical reducing agents.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: this compound from m-chloronitrobenzene.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

m-Benzylthioaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of m-Benzylthioaniline in biological systems involves its interaction with cellular components. The thiobenzyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to various molecular targets. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

m-Phenethylaniline (CAS: 5369-22-2)

- Molecular Formula : C₁₄H₁₅N

- Molecular Weight : 197.28 g/mol

- Substituent : A phenethyl (-CH₂CH₂C₆H₅) group at the meta position of the aniline ring .

- Key Differences: Electronic Effects: The phenethyl group is a purely alkyl-aromatic substituent, lacking the sulfur atom present in m-benzylthioaniline. Lipophilicity: While LogP data for m-phenethylaniline is unavailable, the absence of sulfur and the shorter alkyl chain (compared to benzylthio) may reduce its lipophilicity relative to this compound (LogP = 4.14) . Applications: Both compounds serve as intermediates in organic synthesis, but m-phenethylaniline’s applications are less documented.

Benzathine Benzylpenicillin (CAS: 1538-09-6)

Comparative Data Table

Research Findings and Gaps

- Data Limitations : Critical physical properties (e.g., melting point) for both this compound and m-phenethylaniline are absent in available literature, hindering direct industrial applicability assessments .

- Biological Activity : While benzathine benzylpenicillin is pharmacologically active, the biological roles of this compound and m-phenethylaniline remain unexplored .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for m-benzylthioaniline, and how can purity be optimized during synthesis?

- Answer: The synthesis of m-benzylthioaniline typically involves nucleophilic aromatic substitution (NAS) between m-aminothiophenol and benzyl halides. Key steps include:

- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of m-aminothiophenol to benzyl bromide to minimize side reactions (e.g., disulfide formation) .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency, followed by purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Purity validation : Confirm via HPLC (≥98% purity) and NMR (absence of residual solvent peaks). For reproducibility, document reaction temperature (±2°C) and stirring rate .

Q. How can researchers address inconsistencies in spectral data (e.g., NMR, FTIR) during characterization of m-benzylthioaniline derivatives?

- Answer: Spectral contradictions often arise from tautomerism or solvent effects. Methodological approaches include:

- Variable-temperature NMR : To identify dynamic equilibria (e.g., thiol-thione tautomerism) .

- Cross-validation with computational methods : Compare experimental FTIR peaks (e.g., S-H stretch at ~2550 cm⁻¹) with DFT-calculated vibrational spectra .

- Crystallographic verification : Resolve ambiguities using single-crystal X-ray diffraction .

Advanced Research Questions

Q. What experimental design strategies are critical for studying the reactivity of m-benzylthioaniline in cross-coupling reactions?

- Answer: To minimize data variability:

- Control for moisture/oxygen : Use Schlenk-line techniques for air-sensitive intermediates (e.g., palladium catalysts) .

- Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, temperature) via response surface methodology (RSM) to identify statistically significant factors .

- In-situ monitoring : Employ techniques like UV-vis spectroscopy to track reaction progress and intermediate formation .

Q. How should researchers analyze contradictory results in catalytic applications of m-benzylthioaniline (e.g., divergent yields under similar conditions)?

- Answer: Contradictions may stem from hidden variables or mechanistic complexity. Systematic approaches include:

- Reproducibility audits : Verify reagent batch consistency (e.g., catalyst purity, solvent water content) .

- Mechanistic probes : Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways .

- Meta-analysis : Compare datasets across published studies to identify trends (e.g., ligand effects in palladium-mediated couplings) .

Q. What methodologies are recommended for evaluating the stability of m-benzylthioaniline under varying environmental conditions?

- Answer: Stability studies should incorporate:

- Accelerated degradation tests : Expose the compound to UV light, humidity, and elevated temperatures (40–60°C) .

- Analytical monitoring : Quantify decomposition products via LC-MS and track oxidation using cyclic voltammetry .

- Statistical modeling : Apply Arrhenius kinetics to predict shelf-life under standard storage conditions .

Methodological Guidelines for Reporting

- Data transparency : Provide raw spectral data, chromatograms, and crystallographic files as supplementary materials to enable independent validation .

- Contradiction resolution : Clearly document outlier analyses and justification for excluding anomalous data points .

- Ethical reporting : Acknowledge funding sources and potential conflicts of interest in the "Acknowledgments" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.